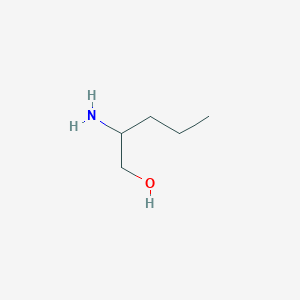

2-Aminopentan-1-ol

Descripción

Nomenclature and Stereoisomerism in Research Contexts

The precise nomenclature and stereochemical designation of 2-aminopentan-1-ol and its isomers are critical in research to ensure reproducibility and clarity. The position of the amino and hydroxyl groups on the pentane (B18724) backbone, along with the stereochemistry of any chiral centers, dictates the molecule's physical properties and reactivity.

The C2 carbon of this compound is a stereocenter, giving rise to two enantiomers: (R)-2-aminopentan-1-ol and (S)-2-aminopentan-1-ol. These enantiomers exhibit identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

(R)-2-Aminopentan-1-ol , often denoted as (R)-(-)-2-amino-1-pentanol, is a valuable chiral building block in organic synthesis. sigmaaldrich.com It has been utilized in the preparation of key intermediates for pharmaceuticals and as a component in the synthesis of modulators for toll-like receptors. sigmaaldrich.com For instance, it can be used to prepare (R)-N-(p-toluenesulfonyl)-2-propylaziridine, an intermediate in the total synthesis of (R)-1-(benzofuran-2-yl)-2-propylaminopentane. sigmaaldrich.com

(S)-2-Aminopentan-1-ol , the other enantiomer, is equally important in asymmetric synthesis, where the choice between the (R) or (S) form is crucial for controlling the stereochemical outcome of a reaction.

Below is a table summarizing key properties of the (R)-enantiomer.

| Property | Value |

| Linear Formula | CH₃(CH₂)₂CH(NH₂)CH₂OH |

| CAS Number | 80696-30-6 |

| Molecular Weight | 103.16 g/mol |

| Melting Point | 44-48 °C |

| Optical Activity | [α]20/D −17°, c = 1 in chloroform |

| InChI Key | ULAXUFGARZZKTK-RXMQYKEDSA-N |

Data sourced from Sigma-Aldrich product information. sigmaaldrich.com

In many synthetic contexts, this compound is used as a racemic mixture, referred to as DL-norvalinol. nih.gov This mixture contains equal amounts of the (R) and (S) enantiomers. While lacking the specific stereochemical control of the pure enantiomers, racemic mixtures are often more economical starting materials for syntheses where the chirality at the C2 position is not critical or where a subsequent resolution step is planned. The IUPAC name for this mixture is simply this compound. nih.gov

Comparative studies involving positional isomers of aminopentanol are crucial for understanding structure-activity relationships and optimizing molecular properties for specific applications. The placement of the amino and hydroxyl groups significantly influences factors like reactivity, hydrogen bonding, and steric hindrance.

1-Aminopentan-2-ol (B1266407) : In this isomer, the positions of the functional groups are swapped compared to this compound. The hydroxyl group is on a secondary carbon, which can influence its reactivity. Methods have been developed for the resolution of racemic 1-aminopentan-2-ol using N-tosyl-leucine as a resolving agent to separate the enantiomers. google.comgoogle.com

3-Aminopentan-1-ol : This isomer features the amino group at the C3 position. chemspider.comnih.gov The chirality at C3 makes its enantiomerically pure forms, such as (S)-1-aminopentan-3-ol, valuable in asymmetric synthesis. nih.gov

5-Aminopentan-1-ol : As an aliphatic amino alcohol with both functional groups at the terminal positions of the carbon chain, this achiral isomer serves as a versatile ligand in coordination chemistry and a building block for polymers. nih.govwikipedia.orgnih.gov It is used in the synthesis of polyesteramides, which have been investigated as biodegradable plastics. wikipedia.org It can also undergo intramolecular cyclocondensation to form piperidine (B6355638). sigmaaldrich.com

The following table provides a comparison of these isomers.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number (Racemic/Achiral) | Key Structural Feature |

| This compound | C₅H₁₃NO | 103.16 | 249017 (PubChem CID for parent) | Primary -OH, Primary -NH₂ at C2 |

| 1-Aminopentan-2-ol | C₅H₁₃NO | 103.16 | 6140-59-6 | Secondary -OH, Primary -NH₂ at C1 |

| 3-Aminopentan-1-ol | C₅H₁₃NO | 103.16 | 89282-69-9 | Primary -OH, Primary -NH₂ at C3 |

| 5-Aminopentan-1-ol | C₅H₁₃NO | 103.16 | 2508-29-4 | Primary -OH, Primary -NH₂ at C5 |

Significance as a Chiral Amino Alcohol in Advanced Organic Synthesis

Chiral amino alcohols are a fundamental class of compounds in organic chemistry, serving as essential structural motifs in a vast number of natural products, pharmaceuticals, and chiral auxiliaries. frontiersin.orgdiva-portal.org The vicinal (1,2) arrangement of the amino and hydroxyl groups, as found in this compound, is a particularly common and important structural component. researchgate.net

The utility of this compound in advanced organic synthesis stems directly from its chirality. Enantiomerically pure forms are employed as:

Chiral Building Blocks : They provide a pre-defined stereocenter that can be incorporated into a larger target molecule, simplifying complex stereoselective syntheses.

Chiral Auxiliaries : The amino or hydroxyl group can be temporarily attached to a prochiral substrate to direct the stereochemical course of a reaction, after which the auxiliary can be cleaved and recovered.

Precursors to Chiral Ligands : The functional groups can be readily modified to create bidentate ligands for transition metal catalysts used in asymmetric catalysis.

Synthetic routes to obtain enantiopure vicinal amino alcohols often involve the stereoselective reduction of α-amino acids or asymmetric synthesis from prochiral starting materials. diva-portal.orgresearchgate.net

Role in Contemporary Chemical Transformations and Methodologies

This compound and other chiral amino alcohols are integral to a variety of modern chemical transformations. Their bifunctionality is key to their role in methodologies that aim to construct stereochemically complex molecules with high efficiency and selectivity.

Recent advancements in synthetic methodologies have provided new routes to chiral 1,2-amino alcohols. For example, Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has emerged as a facile strategy to access this important class of molecules. nih.gov Other modern methods include photoredox-catalyzed reactions and electroreductive cross-coupling techniques, which offer mild and efficient pathways to 1,2-amino alcohols. organic-chemistry.org The development of these methods highlights the continued importance of the amino alcohol motif in organic synthesis and the ongoing research into novel and more efficient ways to construct it.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-aminopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAXUFGARZZKTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936858 | |

| Record name | 2-Amino-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16369-14-5, 4146-04-7 | |

| Record name | 2-Amino-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16369-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentanol, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16369-14-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-Amino-1-pentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization of 2 Aminopentan 1 Ol

Established Synthetic Routes and Reaction Conditions

The creation of aminopentanols can be achieved through several established synthetic pathways, primarily involving reductive amination and hydrogenation strategies. These methods offer versatility in precursor selection and reaction conditions to achieve desired products.

Reductive Amination Approaches

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, converting carbonyl compounds into amines. This process typically involves the initial reaction of a ketone or aldehyde with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.

A key approach to synthesizing aminopentanols involves the reductive amination of 5-hydroxyvaleraldehyde or its cyclic hemiacetal form, 2-hydroxytetrahydropyran. The reaction with ammonia (B1221849) provides a direct route to the primary amine, 5-amino-1-pentanol (B144490). wikiwand.comwikipedia.org This transformation is often carried out in the presence of a metal catalyst and a reducing agent, such as hydrogen gas. wikiwand.comrsc.org

The process begins with the condensation of the carbonyl group of 5-hydroxyvaleraldehyde with ammonia to form an intermediate imine. This imine is subsequently reduced to the primary amine. chem-station.com Various catalysts, including efficient Nickel-Alumina (Ni-Al₂O₃) catalysts, have been developed to facilitate this reaction under mild conditions, achieving high yields. rsc.org For instance, a 50Ni-Al₂O₃ catalyst has demonstrated a 91.3% yield of 5-amino-1-pentanol at 60 °C and 2 MPa of H₂. rsc.org

| Starting Material | Amine Source | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2-hydroxytetrahydropyran | Ammonia | 50Ni-Al₂O₃ | 60 °C, 2 MPa H₂ | 5-amino-1-pentanol | 91.3% rsc.org |

| Aldehydes/Ketones | Aqueous Ammonia | Amorphous Cobalt | 80 °C, 1-10 bar H₂ | Primary Amines | Up to 99% organic-chemistry.orgnih.gov |

Sodium cyanoborohydride (NaBH₃CN) is a highly selective and mild reducing agent particularly well-suited for reductive aminations. commonorganicchemistry.com Its key advantage is its ability to reduce the iminium ion intermediate much faster than it reduces the initial aldehyde or ketone, especially at a controlled pH. chem-station.comresearchgate.net This selectivity allows the reaction to be performed as a one-pot procedure where the carbonyl compound, the amine, and the reducing agent are all present in the same reaction vessel. researchgate.net

The reaction is typically carried out in solvents like methanol (B129727) at a pH range of 6-7, which is optimal for the reduction of the iminium cation while minimizing the reduction of the carbonyl starting material. chem-station.comcommonorganicchemistry.com The presence of an electron-withdrawing cyano group in NaBH₃CN lessens its reactivity compared to other borohydrides like sodium borohydride (B1222165) (NaBH₄), preventing unwanted side reactions. commonorganicchemistry.comyoutube.com For less reactive substrates, Lewis acids can be added to facilitate the initial imine formation. commonorganicchemistry.comcommonorganicchemistry.com

| Reducing Agent | Key Characteristics | Optimal pH | Compatible Solvents |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective for iminium ions over carbonyls. chem-station.comcommonorganicchemistry.com | ~6-7 | Methanol, Ethanol (B145695), Water commonorganicchemistry.comcommonorganicchemistry.com |

| Sodium Triacetoxyborohydride (STAB) | Sensitive to water and methanol. commonorganicchemistry.com | N/A | DCE, DCM, THF commonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Can reduce aldehydes/ketones; added after imine formation. commonorganicchemistry.com | N/A | Methanol, Ethanol commonorganicchemistry.com |

Hydrogenation Strategies

Catalytic hydrogenation is a fundamental technique in chemical synthesis, widely used for the reduction of various functional groups. In the context of synthesizing aminopentanols, it is primarily employed for the reduction of nitro compounds.

The reduction of a nitro group to a primary amine is a common and efficient transformation. The catalytic hydrogenation of a precursor like 5-nitropentanol offers a direct route to 5-amino-1-pentanol. This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

The process is highly effective, and various supported metal catalysts are known to promote this reaction with high selectivity and yield. researchgate.net The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can be optimized to ensure complete conversion of the nitro group while preserving the hydroxyl functionality. Protic solvents such as ethanol or methanol are often used and can accelerate the rate of hydrogenation. researchgate.netu-tokyo.ac.jp

Palladium on carbon (Pd/C) is one of the most versatile and widely used heterogeneous catalysts for hydrogenation reactions. masterorganicchemistry.com It is highly effective for the reduction of nitro groups to amines under mild conditions. researchgate.nettandfonline.com The catalyst consists of finely divided palladium particles dispersed on a high-surface-area activated carbon support, which enhances its activity and stability. masterorganicchemistry.com

In the hydrogenation of a nitroalkanol, the reaction is typically carried out by stirring a solution of the substrate with the Pd/C catalyst in a suitable solvent under a hydrogen atmosphere. u-tokyo.ac.jp The reaction is generally clean, with the catalyst being easily recoverable by simple filtration. acs.org Studies have shown that Pd/C catalysts are highly active and selective for nitro group reduction, often achieving near-quantitative yields of the corresponding amine without affecting other functional groups like hydroxyls. researchgate.nettandfonline.com

| Catalyst | Typical Substrates | Key Features |

|---|---|---|

| Palladium on Carbon (Pd/C) | Nitro groups, C-C double/triple bonds, benzyl (B1604629) ethers. u-tokyo.ac.jp | Highly active, easily recovered by filtration, versatile. masterorganicchemistry.comacs.org |

| Nickel-based catalysts | Reductive amination of carbonyls. rsc.org | Efficient for C-N bond formation, good stability. rsc.org |

Multi-step Syntheses from Precursors (e.g., Butanal)

A common strategy for the synthesis of 2-aminopentan-1-ol involves the transformation of the C4 aldehyde, butanal. This multi-step approach typically involves the formation of a carbon-nitrogen bond followed by reduction steps.

Reductive amination, also known as reductive alkylation, is a powerful method for forming amines from carbonyl compounds. wikipedia.org In a hypothetical multi-step synthesis starting from butanal, the initial step would involve an aldol (B89426) condensation or a similar reaction to introduce a hydroxymethyl group and extend the carbon chain, followed by the introduction of the amino group. A more direct, albeit still multi-step, conceptual pathway could involve the conversion of butanal to an intermediate such as 2-aminopentanal or a related α-amino aldehyde, which can then be reduced to the target amino alcohol.

The core of reductive amination involves the reaction of a carbonyl group with an amine to form an imine or enamine intermediate, which is then reduced to an amine. unacademy.com This can be performed in a one-pot reaction by combining the carbonyl compound, the amine, and a reducing agent that is selective for the iminium ion over the ketone or aldehyde. wikipedia.org

Alternatively, a nucleophilic substitution pathway could be envisioned. This would involve the initial conversion of butanal to a suitable precursor containing a leaving group, such as a halohydrin. For instance, butanal could be converted to 1-chloro-2-pentanol. Subsequent reaction with an amine nucleophile, such as ammonia, would displace the halide to form the amino alcohol. This type of reaction is a fundamental transformation in organic synthesis.

Both sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common and potent reducing agents used in organic synthesis. In the context of synthesizing this compound from a butanal-derived precursor, these hydrides would be employed to reduce carbonyl or ester functionalities.

For instance, if the synthetic route proceeds through an α-amino acid intermediate, such as 2-aminopentanoic acid, LiAlH₄ is a suitable reagent for the reduction of the carboxylic acid to the corresponding primary alcohol, yielding this compound. It is important to note that LiAlH₄ is a very strong reducing agent and will reduce a wide range of functional groups.

Sodium borohydride is a milder reducing agent and is typically used for the reduction of aldehydes and ketones. In a reductive amination sequence, NaBH₄, or more commonly a modified version like sodium cyanoborohydride (NaBH₃CN), is used to reduce the intermediate imine to the amine. The choice of reducing agent is critical to control the selectivity of the reaction, especially in a one-pot procedure where the starting aldehyde or ketone is present.

| Reducing Agent | Typical Substrates | Relative Reactivity |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Milder |

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acids, Esters, Aldehydes, Ketones | Stronger |

Epoxide Ring-Opening Reactions for Isomers (e.g., 1-aminopentan-2-ol)

The synthesis of structural isomers of this compound, such as 1-aminopentan-2-ol (B1266407), can be effectively achieved through the ring-opening of epoxides. This method relies on the reaction of a nucleophile with a three-membered epoxide ring, which proceeds with high regioselectivity.

Starting with a suitable epoxide, such as 1,2-epoxypentane, treatment with an amine nucleophile like ammonia will lead to the formation of the corresponding amino alcohol. The nucleophilic attack generally occurs at the less sterically hindered carbon of the epoxide, leading to the formation of 1-aminopentan-2-ol. This reaction is a classic example of nucleophilic substitution on an epoxide ring and is a common strategy for the synthesis of β-amino alcohols.

Asymmetric Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of methods for the asymmetric synthesis of enantiopure this compound is of significant importance.

Chiral Building Block Strategies

One of the most effective approaches to asymmetric synthesis is the use of chiral building blocks, also known as the "chiral pool" approach. This strategy utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, a suitable chiral precursor would be an enantiopure amino acid with a similar carbon skeleton.

For example, L-norvaline, which is (S)-2-aminopentanoic acid, can serve as a chiral starting material. The carboxylic acid functionality of L-norvaline can be selectively reduced to the primary alcohol using a reducing agent such as lithium aluminum hydride to yield (S)-2-aminopentan-1-ol. This method has the advantage of directly transferring the chirality from the starting material to the final product. The use of chiral building blocks is a robust and widely applied strategy in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. enamine.net

| Chiral Precursor | Target Amino Alcohol |

|---|---|

| L-Norvaline ((S)-2-Aminopentanoic acid) | (S)-2-Aminopentan-1-ol |

| D-Norvaline ((R)-2-Aminopentanoic acid) | (R)-2-Aminopentan-1-ol |

Chemoenzymatic Approaches

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations to create efficient and stereoselective synthetic routes. nih.gov Amine dehydrogenases (AmDHs) are a class of enzymes that can catalyze the asymmetric reductive amination of prochiral ketones to produce chiral amines with high enantioselectivity. frontiersin.orgnih.gov

While the direct synthesis of this compound via this method from 1-hydroxypentan-2-one has not been explicitly detailed in the provided context, a closely related transformation has been reported. An engineered amine dehydrogenase derived from Sporosarcina psychrophila (SpAmDH) has been used for the asymmetric reductive amination of 1-hydroxybutan-2-one (B1215904) to produce (S)-2-aminobutan-1-ol with greater than 99% enantiomeric excess. frontiersin.orgnih.gov This demonstrates the potential of using engineered AmDHs for the synthesis of chiral amino alcohols.

The reaction typically utilizes ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. frontiersin.orgnih.gov A cofactor regeneration system, such as glucose dehydrogenase (GDH), is often employed to make the process more economically viable. frontiersin.org This chemoenzymatic approach offers a green and highly selective alternative to traditional chemical methods for the synthesis of enantiopure this compound. frontiersin.orgnih.gov

| Substrate | Enzyme | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| 1-Hydroxybutan-2-one | Engineered Amine Dehydrogenase (SpAmDH) | (S)-2-Aminobutan-1-ol | >99% frontiersin.orgnih.gov |

Biocatalytic Routes to Amino Alcohols

Biocatalysis has emerged as a significant tool for the efficient synthesis of optically pure compounds, which are often difficult to produce via traditional chemical methods. ucl.ac.uknih.gov The advantages of using biocatalysts, such as enzymes or whole microbial cells, include high enantioselectivity and regioselectivity, and the ability to perform reactions under mild conditions of temperature and pressure. nih.gov This approach avoids the use of harsh reaction conditions that can lead to isomerization, racemization, or rearrangement. nih.gov For the synthesis of chiral amino alcohols, biocatalytic routes are particularly valuable as these compounds are important building blocks for many pharmaceuticals. researchgate.net A common strategy involves multi-step enzymatic reactions performed in a "one-pot" setup, which can increase efficiency and reduce intermediate processing steps. ucl.ac.uknih.gov The use of enzymes obtained from renewable resources aligns with the principles of green and sustainable chemistry. mdpi.com

Enzymatic Carboligation and Transamination Processes

A powerful biocatalytic strategy for synthesizing chiral amino alcohols involves a two-step cascade reaction combining enzymatic carboligation (carbon-carbon bond formation) and transamination. nih.govrsc.org In this sequence, the first enzyme, a carboligase such as transketolase (TK), catalyzes an asymmetric C-C bond formation to create a chiral keto-alcohol intermediate. ucl.ac.ukrsc.org The second enzyme, a transaminase (TAm), then transfers an amino group from an amine donor to the keto group of the intermediate, yielding the final chiral amino alcohol. ucl.ac.uknih.gov

This tandem approach allows for the creation of chiral amino alcohols from simple, achiral starting materials. nih.gov The transamination reaction itself is a two-stage process mediated by the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. mdpi.comwikipedia.org First, the amino group from a donor is transferred to the enzyme-bound PLP, forming a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate. mdpi.com In the second stage, this amino group is transferred from the PMP to the keto substrate (the amine acceptor), regenerating the PLP and forming the new chiral amine product. mdpi.comwikipedia.org This sequential enzymatic process has been successfully applied to the synthesis of various amino alcohols, demonstrating its utility in producing these valuable chemical synthons. nih.govnih.gov

Role of Engineered Transketolases and Amine Transaminases

The efficiency and substrate scope of biocatalytic pathways can be significantly enhanced through protein engineering. By modifying enzymes like transketolases (TK) and amine transaminases (TAm), researchers can tailor their properties for specific synthetic applications. ucl.ac.uk Directed evolution and site-directed mutagenesis are used to improve enzyme stability, activity, and specificity for non-natural substrates. ucl.ac.ukrsc.org

A notable example is the synthesis of (2S,3S)-2-aminopentane-1,3-diol, a related chiral aminodiol. researchgate.net In this process, an engineered variant of Escherichia coli transketolase (D469T) was utilized for the initial asymmetric synthesis of (3S)-1,3-dihydroxypentan-2-one from the achiral substrates propanal and hydroxypyruvate. researchgate.net Following this, an ω-transaminase from Chromobacterium violaceum was identified through a bioinformatics-led strategy and used to convert the keto-diol product into the desired aminodiol. researchgate.net This specific transaminase was capable of using isopropylamine (B41738) as an inexpensive amine donor. researchgate.net Such engineered enzymatic cascades demonstrate a concise and efficient route to chiral amino alcohols, bypassing the often step-intensive and environmentally challenging conventional chemical methods. researchgate.net

| Enzyme Type | Engineering Strategy | Role in Synthesis | Example Substrates | Example Product |

| Transketolase (TK) | Site-directed mutagenesis (e.g., D469T variant) | Asymmetric C-C bond formation | Propanal, Hydroxypyruvate | (3S)-1,3-dihydroxypentan-2-one |

| ω-Transaminase (ω-TA) | Bioinformatics-led discovery and cloning | Stereoselective amination of keto intermediate | (3S)-1,3-dihydroxypentan-2-one, Isopropylamine | (2S,3S)-2-aminopentane-1,3-diol |

Kinetic Resolution Techniques

Kinetic resolution is a widely used method for separating a racemic mixture of enantiomers. wikipedia.org The technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in the preferential conversion of one enantiomer into a product, leaving the unreacted starting material enriched in the other, less reactive enantiomer. wikipedia.org Unlike chiral resolution, which depends on the distinct physical properties of diastereomeric products, kinetic resolution is based on the different chemical properties of the racemic starting materials. wikipedia.org

This method is applicable to the synthesis of chiral amino alcohols. For instance, a highly efficient kinetic resolution of racemic 1,2-amino alcohols has been achieved using a chiral tin catalyst. researchgate.net Another approach involves the kinetic resolution of epoxides through nucleophilic ring-opening with an azide (B81097) anion, catalyzed by a chiral complex. wikipedia.org The resulting 1,2-azido alcohols can then be hydrogenated to yield enantiomerically enriched 1,2-amino alcohols. wikipedia.org Enzymatic kinetic resolution is also a powerful tool, often utilizing enzymes like lipases for selective acylation of one enantiomer in a racemic alcohol mixture. mdpi.com

Organocatalytic Methods

Organocatalysis, the use of small organic molecules as catalysts, provides an alternative to metal-based or enzymatic catalysis for the synthesis of chiral compounds. For the synthesis of structures related to amino alcohols, direct asymmetric aldol reactions have proven effective. nih.gov Using organocatalysts such as L-proline or its derivatives, these reactions can create β-hydroxy-α-amino aldehydes with high diastereoselectivity and enantioselectivity. nih.gov These products serve as versatile intermediates that can be readily transformed into β-hydroxy-α-amino acid derivatives, which are structurally similar to amino alcohols. nih.gov

Primary α-amino amides are another class of valuable bifunctional organocatalysts. mdpi.com Derived from readily available amino acids, these catalysts possess both a Brønsted base site (the amine) and a hydrogen-bonding site (the amide). mdpi.com This dual functionality allows them to activate both nucleophiles and electrophiles simultaneously, facilitating reactions like the asymmetric aldol reaction to produce β-hydroxyl carbonyls, key precursors for amino alcohols. mdpi.com

Dynamic Kinetic Asymmetric Transformation in Synthesis of Related Amino Alcohols

Dynamic kinetic resolution (DKR) is an advanced synthetic strategy that can theoretically convert 100% of a racemic starting material into a single enantiomerically pure product. This is achieved by combining the kinetic resolution of the starting material with an in-situ racemization of the less reactive enantiomer. nih.gov This continuous racemization ensures that the substrate for the stereoselective reaction is constantly replenished, allowing the entire racemic mixture to be converted into the desired product. wikipedia.org

A relevant application of this principle is the asymmetric transfer hydrogenation (ATH) of α-amino ketones, which functions as a dynamic kinetic resolution to produce chiral amino alcohols. nih.gov In this process, a chiral catalyst selectively reduces one enantiomer of the α-amino ketone while a racemization catalyst simultaneously interconverts the ketone enantiomers. nih.gov This methodology has been successfully applied to a series of substrates, yielding products with high diastereoselectivity and excellent enantiomeric excess (over 99% ee in several cases) at full conversion. nih.gov Chemoenzymatic DKR processes have also been developed, combining a chemical catalyst for racemization with an enzyme for the selective transformation. For example, secondary alcohols have been resolved using the lipase (B570770) CALB for selective acylation and a ruthenium complex for racemization, achieving yields up to 99% and enantiomeric excess greater than 99%. wikipedia.org

Industrial Production Methods and Scalability

The transition from laboratory-scale synthesis to industrial production requires robust, efficient, and scalable methods. For amino alcohols and related compounds, whole-cell biocatalysis using engineered microorganisms presents a promising avenue for large-scale manufacturing. nih.gov This approach leverages the entire metabolic machinery of the cell to perform complex multi-step syntheses, which can be more cost-effective than using purified enzymes.

A pertinent example of scalability is the production of 1,5-diamino-2-hydroxy-pentane (2-OH-PDA), a related amino alcohol, from L-lysine using engineered E. coli. nih.gov A two-stage whole-cell catalysis process was developed, separating the hydroxylation and decarboxylation steps. This strategy led to the production of 110.5 g/L of the intermediate, (2S,3S)-3-hydroxylysine, which was subsequently converted to 2-OH-PDA. In a 5-L fermenter, a final product titer of 80.5 g/L was achieved with a 62.6% molar yield. nih.gov The product was then purified to 95.6% purity using solid-phase extraction. nih.gov This demonstrates the feasibility of producing amino alcohols at an industrial scale using a green and sustainable biosynthetic method. nih.gov The development of scalable synthetic routes is crucial for compounds intended for broad application, such as in peptide foldamer chemistry, where multidecagram quantities of building blocks are often required. nih.gov

| Parameter | Value | Reference |

| Organism | Engineered E. coli BL21 (DE3) | nih.gov |

| Process Type | Two-stage whole-cell biocatalysis | nih.gov |

| Substrate | L-lysine | nih.gov |

| Fermenter Scale | 5-L | nih.gov |

| Final Product | 1,5-diamino-2-hydroxy-pentane (2-OH-PDA) | nih.gov |

| Final Titer | 80.5 g/L | nih.gov |

| Molar Yield | 62.6% | nih.gov |

| Product Purity | 95.6% (after purification) | nih.gov |

Process Efficiency and High Yield Considerations

Strategies to overcome reaction equilibria limitations, which can cap yields, include using excess reagents or specialized reagents that shift the equilibrium toward the product. nih.gov For instance, in transaminase-catalyzed reactions, using "smart" diamine donors that cyclize upon deamination can effectively pull the reaction forward. nih.gov

Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of chemical intermediates and active pharmaceutical ingredients (APIs). flinders.edu.auscispace.com This methodology facilitates efficient mixing and superior thermal control, allowing for rapid heating and cooling of the reaction mixture. researchgate.net Such precise control can lead to increased yields, improved safety profiles for highly exothermic reactions, and simplified scale-up. flinders.edu.auresearchgate.net

In a continuous flow setup, reagents are pumped through a network of tubes and reactors, where the reaction occurs. researchgate.net Computational fluid dynamics (CFD) can be a valuable tool in designing and optimizing these systems by simulating reaction conditions to identify the most significant factors affecting yield, such as residence time and temperature, thereby reducing the need for extensive experimentation. rsc.org While the specific application to this compound is not detailed in the literature, the principles are directly applicable. A hypothetical flow synthesis could involve pumping a solution of a Norvaline derivative and a reducing agent through a heated reactor containing an immobilized catalyst.

Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound

| Parameter | Range | Significance |

| Reactor Temperature | 150 - 200°C | A key factor affecting reaction rate and product yield. rsc.org |

| Residence Time | 5 - 30 minutes | Directly impacts substrate conversion and potential side reactions. rsc.org |

| H₂ Pressure | 80 - 120 atm | Crucial for catalytic hydrogenation reactions. |

| Catalyst | Copper Chromite | Effective for the hydrogenation of amino acid esters. researchgate.net |

| Flow Rate | 0.5 - 5.0 mL/min | Determines residence time within the reactor coil. |

Optimization Parameters for Large-Scale Synthesis

Transitioning a synthesis from the laboratory bench to large-scale industrial production requires careful optimization of several parameters to ensure efficiency, cost-effectiveness, and safety. For processes involving amino acids, it has been noted that some reactions can be driven to completion by the slight exotherm generated upon mixing reagents, which can simplify the process by eliminating the need for an external heating source on a large scale. researchgate.net

Key parameters requiring optimization include:

Catalyst Loading: Reducing the amount of catalyst without sacrificing yield or reaction time is critical for cost reduction. Studies on related processes show that catalyst reusability is also a key consideration. researchgate.net

Solvent Selection: The choice of solvent affects reaction kinetics, product solubility, and downstream purification efforts.

Concentration: Higher concentrations can increase throughput, but may also lead to issues with mixing, heat dissipation, or side product formation.

Agitation Speed: In a batch reactor, ensuring proper mixing is essential for maintaining homogeneity and achieving consistent results. researchgate.net

Temperature and Pressure Control: Precise control over these parameters is vital for maximizing yield and ensuring the safety of the operation. researchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and Products

Following synthesis, a robust purification strategy is essential to isolate this compound from unreacted starting materials, reagents, and byproducts, and to separate stereoisomers if a racemic synthesis was performed.

Column Chromatography

Column chromatography is a fundamental technique for the purification of amino alcohols and their precursors. nih.gov In this method, the crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. column-chromatography.com A solvent or solvent mixture (the mobile phase) is then passed through the column. Separation occurs because different components in the mixture travel through the column at different rates based on their affinity for the stationary phase. column-chromatography.com

For amino alcohols, ion-exchange chromatography is particularly effective. column-chromatography.com This technique separates molecules based on their net charge at a specific pH. By adjusting the pH of the mobile phase, the charge of the amino alcohol can be manipulated, allowing for its selective binding to or release from the charged stationary phase. opentrons.com Fractions are collected as the solvent elutes from the column and can be analyzed for purity. column-chromatography.com

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds and is especially crucial for separating enantiomers. To resolve a racemic mixture of this compound, a chiral resolving agent, such as an enantiomerically pure form of N-tosyl-leucine, can be added. google.com This agent reacts with both enantiomers of the amino alcohol to form a pair of diastereomeric salts.

These diastereomeric salts have different physical properties, including solubility. By carefully selecting a solvent, one of the diastereomeric salts can be selectively crystallized from the solution while the other remains dissolved. google.comgoogle.com The crystallized salt is then filtered and can be further purified by additional recrystallizations to achieve high optical purity. google.com Finally, the pure diastereomeric salt is treated with a base to neutralize the resolving agent and liberate the desired pure enantiomer of this compound. google.comgoogle.com

Chemical Reactivity and Derivatization of 2 Aminopentan 1 Ol

Types of Reactions Involving 2-Aminopentan-1-ol

Oxidation is a fundamental transformation for alcohols, and in the case of this compound, it can lead to several important products, including aldehydes, ketones, carboxylic acids, and cyclic amides known as lactams.

The oxidation of the primary hydroxyl group in this compound is a key reaction. Primary alcohols can be oxidized to form aldehydes, which can then undergo further oxidation to produce carboxylic acids. chemguide.co.uk The specific product obtained depends heavily on the choice of oxidizing agent and the reaction conditions. chemistrysteps.com To stop the oxidation at the aldehyde stage (forming 2-aminopentanal), milder oxidizing agents are typically required. chemistrysteps.comlibretexts.org Secondary alcohols are oxidized to ketones, but since this compound is a primary alcohol, the initial oxidation product is an aldehyde. chemguide.co.ukresearchgate.net

Strong oxidizing agents are commonly employed for the robust oxidation of alcohols. chemistrysteps.com

Potassium Permanganate (B83412) (KMnO₄): This is a powerful and versatile oxidizing agent capable of oxidizing a wide range of organic molecules. libretexts.org When used with primary alcohols like this compound, potassium permanganate typically leads to exhaustive oxidation, converting the hydroxyl group directly to a carboxylic acid (2-aminopentanoic acid). libretexts.orgmintlify.app It is considered a harsh method, and its high reactivity means it may not be suitable if other sensitive functional groups are present in the molecule. mintlify.appyoutube.com

Chromium Trioxide (CrO₃): Chromium trioxide is another strong oxidizing agent. reddit.comorganic-chemistry.org It is a key component of several named reagents, such as the Jones reagent (CrO₃ in aqueous sulfuric acid and acetone). organic-chemistry.org When combined with aqueous acid, various chromium(VI) sources, including CrO₃, form chromic acid (H₂CrO₄), which is the active oxidizing species. libretexts.org Chromic acid readily oxidizes primary alcohols to carboxylic acids. libretexts.org While effective, chromium-based reagents are highly toxic and their use is often minimized in modern synthetic chemistry. libretexts.org

The direct synthesis of lactams through the oxidative cyclization of amino alcohols represents an efficient and environmentally favorable synthetic strategy. jchemlett.com This intramolecular dehydrogenative coupling reaction involves both the amine and alcohol functional groups, producing a cyclic amide, with hydrogen often being the only byproduct. jchemlett.com Lactams are crucial structural motifs found in numerous biologically active compounds, pharmaceuticals, and polymers like polyamides. jchemlett.com

Transition metal catalysis is central to modern methods of oxidative lactamization, offering high efficiency and selectivity. A variety of metal-based catalysts have been developed for this transformation.

Ruthenium (Ru) Catalysts: Ruthenium-based systems are the most extensively studied and utilized for the oxidative lactamization of amino alcohols, accounting for a significant majority of reported examples. jchemlett.com Various Ru complexes have proven effective in catalyzing this transformation. jchemlett.com

Rhodium (Rh) Catalysts: Rhodium complexes, such as those containing a Cp* ligand, have been successfully employed for the oxidative N-heterocyclization of amino alcohols to produce lactams. jchemlett.com

Gold (Au) Catalysts: Supported gold nanoparticles have emerged as effective catalysts for the aerobic synthesis of amides and lactams from the corresponding alcohols and amines. jchemlett.comjchemlett.com This approach is advantageous as it can utilize air as the oxidant.

Iron (Fe) Catalysts: More recently, catalysts based on earth-abundant and less toxic metals like iron have been developed. Iron(II) pincer complexes, for instance, have been shown to catalyze the synthesis of lactams through a dehydrogenative sequence. jchemlett.com

| Metal | Catalyst Type / Example | Key Features | Reference |

|---|---|---|---|

| Ruthenium (Ru) | Shvo's catalyst, [Ru(p-cymene)Cl₂]₂, Ru₃(CO)₁₂ | Most widely used; high efficiency for 5-, 6-, and 7-membered lactams. | jchemlett.com |

| Rhodium (Rh) | Cp*Rh complexes | Effective for oxidative N-heterocyclization. | jchemlett.com |

| Gold (Au) | Supported Gold Nanoparticles (e.g., on hydrotalcite) | Enables use of aerobic conditions (air as oxidant). | jchemlett.comjchemlett.com |

| Iron (Fe) | Iron(II) pincer complexes | Utilizes an earth-abundant, less toxic metal. | jchemlett.com |

The metal-catalyzed oxidative lactamization of an amino alcohol like this compound is generally understood to proceed through a sequential, multi-step mechanism. jchemlett.com

The proposed pathway involves three key stages:

Initial Dehydrogenation: The reaction begins with the metal catalyst oxidizing the primary alcohol function of the amino alcohol. This step involves the removal of two hydrogen atoms (dehydrogenation) to form an unstable amino aldehyde intermediate. jchemlett.com

Intramolecular Cyclization: The newly formed amino aldehyde rapidly undergoes an intramolecular nucleophilic attack. The lone pair of electrons on the nitrogen atom of the amine group attacks the electrophilic carbon of the aldehyde group, leading to the formation of a cyclic hemiaminal intermediate. jchemlett.com

Final Dehydrogenation: The final step involves a second dehydrogenation event, where the metal catalyst oxidizes the cyclic hemiaminal. This removes two more hydrogen atoms, resulting in the formation of a stable carbon-nitrogen double bond within the ring structure, which then tautomerizes to the final lactam product. jchemlett.com

This catalytic cycle efficiently converts the linear amino alcohol into a stable cyclic amide, often with high atom economy. jchemlett.com

Oxidative Lactamization to Cyclic Amides (Lactams)

Substitution Reactions

The hydroxyl (-OH) group of an alcohol is a poor leaving group in nucleophilic substitution reactions because its conjugate base, the hydroxide (B78521) ion (OH⁻), is a strong base. libretexts.orglibretexts.org For a substitution reaction to occur efficiently, the hydroxyl group must first be converted into a good leaving group. libretexts.org This is typically achieved by protonating the alcohol in a strong acid, which creates a neutral water molecule as the leaving group, or by reacting the alcohol with a reagent that transforms the -OH into a more stable leaving group, such as a sulfonate ester or a halide. libretexts.orglibretexts.org These reactions generally proceed via an Sₙ1 or Sₙ2 mechanism. ucsb.edulibretexts.org For a primary alcohol like the one in this compound, the Sₙ2 mechanism is typically favored. libretexts.org

Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used to convert primary and secondary alcohols into the corresponding alkyl chlorides and alkyl bromides. libretexts.orgepfl.ch These reactions effectively replace the hydroxyl group with a halogen atom.

Reaction with Thionyl Chloride (SOCl₂): Thionyl chloride reacts with this compound to convert the primary alcohol into a primary alkyl chloride, 1-chloro-2-aminopentane. The reaction proceeds through an intermediate chlorosulfite ester, which then undergoes nucleophilic attack by a chloride ion. libretexts.orgyoutube.com The byproducts of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gases and can be easily removed from the reaction mixture. masterorganicchemistry.com The presence of the amino group may necessitate the use of a base like pyridine (B92270) to neutralize the generated HCl. youtube.com

Reaction with Phosphorus Tribromide (PBr₃): Phosphorus tribromide is an effective reagent for converting primary and secondary alcohols into alkyl bromides. wikipedia.orgbyjus.com The reaction with this compound would yield 1-bromo-2-aminopentane. The mechanism involves the alcohol's oxygen atom attacking the electrophilic phosphorus atom, which displaces a bromide ion. youtube.com This process converts the hydroxyl group into an excellent leaving group, which is subsequently displaced by a bromide ion in an Sₙ2 reaction. epfl.chbyjus.comyoutube.com This mechanism typically results in the inversion of configuration if the carbon atom is a stereocenter. epfl.chyoutube.com

Table 3: Substitution Reactions of this compound

| Reagent | Product | Byproducts | Mechanism Type |

| Thionyl Chloride (SOCl₂) | 1-Chloro-2-aminopentane | SO₂, HCl | Sₙ2 |

| Phosphorus Tribromide (PBr₃) | 1-Bromo-2-aminopentane | H₃PO₃ | Sₙ2 |

Condensation Reactions

Condensation reactions of this compound typically involve the nucleophilic amine group reacting with carbonyl compounds, such as aldehydes and ketones. These reactions, often acid-catalyzed, proceed through the formation of a hemiaminal intermediate, which can then dehydrate to form an imine (Schiff base). This reactivity is a cornerstone for the synthesis of various heterocyclic structures. For instance, the reaction with dicarbonyl compounds can lead to the formation of cyclic structures. While specific studies detailing the condensation of this compound with various carbonyl compounds are not extensively documented in the reviewed literature, the general principles of amine-carbonyl condensation are well-established and applicable.

The reaction of amino alcohols with aldehydes can also lead to the formation of oxazolidines. This transformation involves both the amine and hydroxyl groups of the amino alcohol reacting with the aldehyde. The specific outcome of the reaction can be influenced by the nature of the carbonyl compound and the reaction conditions. For example, condensation with glutaraldehyde (B144438), a dialdehyde, can lead to complex reactions and polymer formation due to the presence of two aldehyde functionalities. The initial reaction involves the formation of imine bonds, which can be followed by aldol-type condensations of the glutaraldehyde itself, leading to unsaturated polymeric structures that can further react with the amino groups.

Cyclization Reactions

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. These reactions often require activation of the hydroxyl group or modification of the amino group to facilitate ring closure.

The synthesis of pyrrolidines and piperidines, five- and six-membered nitrogen-containing heterocycles respectively, from acyclic precursors is a common strategy in organic synthesis. While direct cyclization of this compound to form a substituted pyrrolidine (B122466) would require the formation of a five-membered ring, which is generally favored, the synthesis of piperidines from this precursor is less direct.

One common method for the synthesis of cyclic amines from amino alcohols involves a one-pot chlorination of the alcohol followed by intramolecular nucleophilic substitution by the amine. This approach avoids the need for separate protection and deprotection steps. For example, treatment of an amino alcohol with thionyl chloride can generate the corresponding chloroamine in situ, which then undergoes cyclization to form the desired heterocycle.

Another strategy involves the intramolecular reductive amination of a dicarbonyl intermediate derived from the amino alcohol. While specific examples starting from this compound are not detailed in the available literature, this general approach is widely used for the synthesis of substituted pyrrolidines and piperidines.

Beyond simple pyrrolidines and piperidines, this compound can serve as a starting material for a variety of other heterocyclic systems. The specific heterocyclic ring formed depends on the nature of the reacting partner and the reaction conditions. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen- and oxygen-containing heterocycles.

The Pictet-Spengler reaction, a classic method for synthesizing tetrahydroisoquinolines, involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. While this compound itself is not a β-arylethylamine, derivatives of it could potentially be used in analogous cyclization reactions to form different heterocyclic structures. The reaction proceeds through the formation of an iminium ion which then undergoes an intramolecular electrophilic substitution.

Formation of Chiral Ligands and Auxiliaries

The chirality of this compound makes it a valuable precursor for the synthesis of chiral ligands and auxiliaries used in asymmetric catalysis. These chiral molecules can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.

Chiral amino alcohols are a privileged class of compounds for the design of such ligands because the two heteroatoms (nitrogen and oxygen) can chelate to a metal center, forming a stable five-membered ring. The substituents on the chiral backbone of the amino alcohol can then be modified to fine-tune the steric and electronic properties of the resulting ligand, thereby optimizing its performance in a specific catalytic transformation. While the literature provides numerous examples of chiral ligands derived from other amino alcohols, specific applications of ligands derived from this compound are less commonly reported. However, its structural similarity to other effective amino alcohol-based ligands suggests its potential in this area.

Protecting Group Strategies in Multistep Syntheses (e.g., N-Boc protection)

In the context of multistep organic synthesis involving this compound, the selective protection of its amine and hydroxyl groups is often necessary to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.

The N-Boc protection of this compound can be achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This reaction introduces the Boc group onto the nitrogen atom, forming N-Boc-2-aminopentan-1-ol. The resulting carbamate (B1207046) is generally stable to nucleophilic attack and basic conditions, allowing for chemical modifications at the hydroxyl group.

The presence of the Boc group can be confirmed by spectroscopic methods. For instance, in the ¹H NMR spectrum, the tert-butyl group of the Boc moiety typically appears as a characteristic singlet around 1.4 ppm. In the ¹³C NMR spectrum, the carbonyl carbon of the Boc group and the quaternary carbon of the tert-butyl group give rise to distinct signals. The infrared (IR) spectrum of the N-Boc protected compound would show a characteristic C=O stretching vibration for the carbamate group.

The table below summarizes the typical reaction for N-Boc protection of an amino alcohol.

| Reagent | Conditions | Product |

| Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., triethylamine, sodium hydroxide), Solvent (e.g., dichloromethane, methanol) | N-Boc-2-aminopentan-1-ol |

Derivatization for Spectroscopic Analysis and Chiral Separation

Derivatization of this compound is a crucial step for its analysis by techniques such as gas chromatography (GC) and for the separation of its enantiomers. The polar amine and hydroxyl groups make the underivatized compound non-volatile and can lead to poor peak shapes in GC analysis. Derivatization converts these polar groups into less polar, more volatile moieties.

For GC analysis, a two-step derivatization is often employed for amino alcohols. The hydroxyl group can be esterified, and the amino group can be acylated. For example, reaction with a chloroformate, such as ethyl chloroformate, followed by an alcohol can form a carbamate and an ester. Alternatively, silylating agents can be used to derivatize both the amine and hydroxyl groups.

The mass spectrum of derivatized this compound will exhibit characteristic fragmentation patterns that can be used for its identification. The fragmentation will depend on the specific derivative formed.

For the chiral separation of the enantiomers of this compound, two main strategies are employed in chromatography:

Direct Separation: Using a chiral stationary phase (CSP) in either GC or high-performance liquid chromatography (HPLC). The different interactions of the two enantiomers with the chiral selector of the CSP lead to their separation.

Indirect Separation: Derivatizing the racemic amino alcohol with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a non-chiral stationary phase.

Common chiral derivatizing agents for amines include chiral chloroformates or reagents that form amides. The choice of the derivatizing agent and the chromatographic conditions are critical for achieving good separation of the diastereomers.

The table below provides an overview of common derivatization approaches for the analysis of amino alcohols.

Derivatization for NMR Studies (e.g., ²H NMR, ¹H NMR, ¹³C NMR)

The derivatization of this compound is a crucial step for enhancing the quality and information content of its NMR spectra. By converting the amino (-NH₂) and hydroxyl (-OH) groups into other functional groups, issues such as signal overlap and poor resolution can be overcome.

¹H NMR and ¹³C NMR: For ¹H and ¹³C NMR spectroscopy, common derivatization reactions involve acylation or esterification. For instance, acetylation of the amino and hydroxyl groups using reagents like acetic anhydride (B1165640) can be performed. This conversion into amide and ester functionalities shifts the resonances of nearby protons and carbons to different, often less crowded, regions of the spectrum. Such shifts provide a clearer picture of the molecular structure and connectivity. In ¹³C NMR, derivatization can enhance the detection of low-concentration metabolites and improve spectral resolution.

²H NMR: While less common for routine analysis, derivatization for ²H NMR studies involves the introduction of deuterium (B1214612) (²H) labels into the molecule. This can be achieved by using deuterated derivatizing agents. For example, a deuterated acetyl group could be introduced to form a labeled amide or ester. These deuterium-labeled derivatives are valuable in mechanistic studies and for tracing metabolic pathways. The incorporation of deuterium can also be used to simplify complex ¹H NMR spectra by replacing specific protons with deuterium, which is effectively "silent" in ¹H NMR. chem-station.com

The table below summarizes common derivatizing agents and their applications in NMR studies of amino alcohols like this compound.

| Derivatizing Agent | Target Functional Group | Resulting Derivative | Purpose in NMR Analysis |

| Acetic Anhydride | Amine, Alcohol | N-acetyl, O-acetyl | Improve signal resolution and chemical shift dispersion in ¹H and ¹³C NMR. |

| (Deuterated) Acetic Anhydride | Amine, Alcohol | N-acetyl-d₃, O-acetyl-d₃ | Introduce deuterium labels for ²H NMR or simplify ¹H NMR spectra. |

| Mosher's Acid Chloride (MPA-Cl) | Amine, Alcohol | MPA amide, MPA ester | Create diastereomers for determining absolute configuration via ¹H NMR. |

| α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA-Cl) | Amine, Alcohol | MTPA amide, MTPA ester | Similar to MPA, creates diastereomers for configurational analysis. |

Double-Derivatization Methods for Absolute Configuration Assignment (e.g., MPA method)

Determining the absolute configuration of chiral molecules like this compound is a significant challenge in stereochemistry. Double-derivatization methods, particularly the Mosher's acid (MPA) method, provide a powerful solution using NMR spectroscopy. researchgate.net This technique is a cornerstone for assigning the absolute stereochemistry of chiral alcohols and amines. researchgate.net

The core principle of the MPA method involves reacting the chiral substrate, in this case, this compound, with both enantiomers of a chiral derivatizing agent (CDA), typically (R)- and (S)-α-methoxy-α-phenylacetic acid (MPA) chloride. Since this compound has two reactive sites (the amino and hydroxyl groups), both are derivatized, leading to the formation of a bis-MPA derivative. researchgate.net

If we have a single enantiomer of this compound (e.g., the (S)-enantiomer), reacting it with (R)-MPA chloride will produce the bis-(R)-MPA derivative, which is a specific diastereomer ((S, R, R)). Reacting the same (S)-2-aminopentan-1-ol with (S)-MPA chloride will produce the bis-(S)-MPA derivative, another diastereomer ((S, S, S)). These two resulting diastereomers have distinct physical properties, including different NMR spectra.

The key to the analysis lies in the anisotropic effect of the phenyl ring within the MPA moiety. In the most stable conformation of the MPA derivatives, the phenyl group is oriented in a way that it shields or deshields nearby protons of the substrate. researchgate.net By comparing the ¹H NMR spectra of the bis-(R)-MPA and bis-(S)-MPA derivatives, the differences in chemical shifts (Δδ^(RS) = δ_R - δ_S) for the protons on and near the chiral center can be analyzed. researchgate.net

A widely accepted conformational model predicts the spatial arrangement of the substrate's substituents relative to the shielding cone of the MPA's phenyl ring. Based on the sign (positive or negative) of the Δδ^(RS) values for specific protons, the absolute configuration of the original chiral center can be deduced. researchgate.net

For a sec/prim-1,2-amino alcohol like this compound, the protons of the larger group (propyl) and the smaller group (hydroxymethyl) attached to the chiral carbon (C2) will exhibit predictable chemical shift differences. According to the established model for 1,2-amino alcohols, analysis of the Δδ^(RS) values for the protons at the chiral center (Cα-H) and the adjacent methylene (B1212753) group (CH₂OH) allows for unambiguous assignment of the absolute configuration. oup.com

The following table illustrates the theoretical application of the MPA method to (S)-2-aminopentan-1-ol.

| Proton Group (on (S)-2-aminopentan-1-ol) | Expected Δδ^(RS) Sign (δ_R - δ_S) | Rationale based on Mosher's Model |

| Protons of the propyl group (L_large) | Negative (-) | These protons are shielded by the phenyl ring in the (R)-MPA derivative relative to the (S)-MPA derivative. |

| Protons of the hydroxymethyl group (L_small) | Positive (+) | These protons are deshielded by the phenyl ring in the (R)-MPA derivative relative to the (S)-MPA derivative. |

Applications of 2 Aminopentan 1 Ol in Complex Chemical Synthesis

Building Block in Organic Synthesis

As a chiral synthon, 2-aminopentan-1-ol provides a readily available source of stereochemistry and functional groups for elaboration into more complex molecular architectures.

Chiral amino alcohols are a privileged structural motif in numerous pharmaceutical and agrochemical compounds. While specific blockbuster drugs derived directly from this compound are not widely documented, the utility of closely related amino alcohols in major pharmaceuticals highlights its potential as a key building block. The synthesis of these complex molecules often relies on the predictable reactivity and defined stereochemistry of such precursors.

For instance, the anti-tuberculosis drug Ethambutol is synthesized from the structurally similar (S)-2-amino-1-butanol, demonstrating the importance of this class of compounds in medicine. google.com More recently, in the discovery of novel therapeutics, the related compound (2R,3S)-3-aminopentan-2-ol was incorporated as a key "headgroup" in the development of AZD8421, a potent and selective CDK2 inhibitor for cancer therapy. acs.org These examples underscore the role of small chiral amino alcohols in establishing crucial interactions with biological targets, a role for which this compound is also well-suited. The development of new agrochemicals also frequently involves chiral building blocks to enhance efficacy and reduce environmental impact. researchgate.net

Table 1: Examples of Related Amino Alcohols in Pharmaceutical Development

| Compound | Starting Amino Alcohol (Analog) | Therapeutic Area |

|---|---|---|

| Ethambutol | (S)-2-Amino-1-butanol | Anti-tuberculosis google.com |

| AZD8421 | (2R,3S)-3-Aminopentan-2-ol | Oncology (CDK2 Inhibitor) acs.org |

One of the most significant applications of enantiomerically pure compounds like this compound is in asymmetric synthesis, where they can serve as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

Amino alcohols are particularly effective as chiral auxiliaries because the nitrogen and oxygen atoms can form a rigid chelate with a metal center, creating a sterically defined environment that directs the approach of incoming reagents to one face of the substrate. This strategy is highly effective in controlling the stereochemistry of reactions such as asymmetric alkylations and aldol (B89426) additions. For example, the related chiral auxiliary (1S,2R)-2-aminocyclopentan-1-ol has been shown to provide excellent diastereofacial selectivity (>99%) in such reactions. nih.gov The structural features of this compound allow it to be used in a similar fashion, temporarily attaching to a prochiral substrate to guide the formation of a new chiral center with high precision. nih.gov

Table 2: Application of Amino Alcohols as Chiral Auxiliaries

| Reaction Type | Role of Amino Alcohol | Typical Outcome |

|---|---|---|

| Asymmetric Alkylation | Forms a chiral enolate intermediate | High diastereoselectivity nih.gov |

| Asymmetric Aldol Reaction | Creates a rigid, chiral transition state | High diastereoselectivity nih.gov |

The carbon skeleton and stereochemistry of this compound make it a valuable precursor for a range of other bioactive molecules. nih.gov It is the direct alcohol analog of the non-proteinogenic amino acid norvaline. The synthesis of L-norvaline itself has been a target for chemists as it serves as a vital intermediate in the production of the antihypertensive drug Perindopril. researchgate.net The structural relationship between this compound (also known as norvalinol) and norvaline means that it can be used to synthesize analogs of natural products or drugs that contain the norvaline scaffold. Its two functional groups—the amine and the alcohol—provide versatile handles for a variety of chemical transformations, allowing it to be elaborated into more complex structures while retaining the crucial stereochemical information from the starting material. nih.gov

Synthesis of Specific Molecular Scaffolds

Beyond its general use, this compound is employed in the construction of specific and important classes of organic molecules.

In the field of peptide chemistry, this compound can be used to synthesize peptide analogs known as peptide alcohols. In these molecules, the C-terminal carboxylic acid of a peptide chain is replaced with a primary alcohol. wikipedia.org By incorporating norvalinol at the end of a peptide sequence, the resulting molecule lacks the negative charge of a carboxylate group, which can significantly alter its physical and biological properties, such as solubility, membrane permeability, and metabolic stability.

The synthesis of such modified peptides often utilizes the established methods of solid-phase peptide synthesis (SPPS), where the amino alcohol is coupled to the growing peptide chain. peptide.comnih.gov These peptide alcohols are not only of interest for modulating the properties of bioactive peptides but also serve as important synthetic intermediates for other peptide derivatives, such as peptide aldehydes, which are known to be potent protease inhibitors. The isomeric amino acids valine and norvaline are common in recombinant proteins, making synthetic standards and analogs derived from norvalinol valuable in proteomics research. nih.gov

Polyhydroxylated pyrrolidines are a class of compounds known as iminosugars or azasugars, which have attracted significant interest due to their biological activities, particularly as glycosidase inhibitors. nih.govnih.gov These scaffolds mimic the structure of natural sugars and can interfere with carbohydrate-processing enzymes, making them potential therapeutic agents for diseases like diabetes and viral infections. nih.gov

The synthesis of these complex, highly functionalized heterocyclic systems is a challenging task in organic chemistry. beilstein-journals.org Common strategies involve the cyclization of sugar-derived precursors, such as the aminocyclization of protected hexos-4-ulose derivatives. nih.gov While the conversion of amino alcohols to cyclic amines like pyrrolidines is a known transformation, often achievable in a one-pot reaction using reagents like thionyl chloride (SOCl2), a direct, well-documented synthetic pathway starting from this compound to produce polyhydroxylated pyrrolidine (B122466) derivatives is not prominently featured in the scientific literature. organic-chemistry.org The construction of the polyhydroxylated pattern would require additional stereocontrolled oxidation steps either before or after the cyclization of the amino alcohol backbone.

Quinolines and Quinazolinones

The synthesis of quinoline (B57606) and quinazolinone cores typically involves the condensation and cyclization of aniline-derived precursors. Classic methods such as the Friedländer synthesis utilize 2-aminoaryl aldehydes or ketones, which react with compounds containing an α-methylene group to form the quinoline ring. organic-chemistry.orgmdpi.comnih.govmdpi.com Similarly, quinazolinones are often prepared from 2-aminobenzamides, 2-aminobenzonitriles, or isatoic anhydride (B1165640), which react with a C1 source like an aldehyde or alcohol. aurigeneservices.commdpi.com

A review of the scientific literature indicates that these syntheses rely on aromatic amine precursors. There is no direct evidence to support the use of this compound, an aliphatic amino alcohol, as a primary building block for the construction of the core quinoline or quinazolinone ring systems. The incorporation of its propyl side chain would require a multi-step transformation into a suitable aromatic precursor, a process not described as a standard synthetic route.

Table 1: General Synthetic Approaches to Quinolines and Quinazolinones

| Product Scaffold | Common Precursors | Reactant(s) | Typical Conditions |

|---|---|---|---|

| Quinoline | 2-Aminoaryl aldehyde/ketone | Ketone/Aldehyde with α-methylene group | Acid or base catalysis (Friedländer Synthesis) mdpi.commdpi.com |

| Quinoline | 2-Aminobenzyl alcohol | Ketone or Alkyne | Transition-metal catalysis (e.g., Cobalt, Iridium) organic-chemistry.orgmdpi.com |

| Quinazolinone | 2-Aminobenzamide | Aldehyde, Alcohol, or Carboxylic Acid | Oxidative conditions, transition-metal or iodine catalysis mdpi.com |

| Quinazolinone | Isatoic Anhydride | Amine and a cyanating agent | Multi-component reaction aurigeneservices.com |

2-Oxazolidinones

2-Oxazolidinones are significant heterocyclic compounds, famously used as chiral auxiliaries in asymmetric synthesis (e.g., Evans auxiliaries) and as components of antibiotics like linezolid. The most common synthetic route to the 2-oxazolidinone (B127357) core involves the cyclization of 1,2-amino alcohols. organic-chemistry.org This reaction is typically achieved by treating the amino alcohol with a carbonylating agent such as phosgene, diethyl carbonate, or urea. researchgate.net

This compound is a 1,2-amino alcohol and is therefore a suitable substrate for this transformation. The reaction would proceed via nucleophilic attack of the amino group on the carbonylating agent, followed by an intramolecular cyclization with the hydroxyl group to form the five-membered ring. This would result in the formation of 4-propyl-1,3-oxazolidin-2-one. While this is a chemically feasible and expected reaction, specific research findings detailing this exact transformation are not extensively reported in high-impact literature, which tends to focus on derivatives from more common amino alcohols like phenylalaninol or valinol.

Table 2: Plausible Synthesis of a 2-Oxazolidinone from this compound

| Reactant | Reagent | Product |

|---|

Benzofuran (B130515) Derivatives

Benzofuran derivatives are prevalent in natural products and pharmaceuticals and exhibit a wide range of biological activities. nih.govmdpi.com Synthetic strategies for constructing the benzofuran ring system are numerous but generally start from phenolic precursors. nih.gov Common methods include the Perkin rearrangement, palladium-catalyzed coupling of o-iodophenols with alkynes, and one-pot syntheses involving benzoquinones. mdpi.comdtu.dk

There is no scientifically documented synthetic pathway that utilizes this compound to form a benzofuran ring. The structure of this compound, being an aliphatic chain, lacks the necessary phenol (B47542) or related aromatic moiety required for direct benzofuran synthesis.

Pyrrole-Imidazole Marine Alkaloids (e.g., Dibromoagelaspongin)

The pyrrole-imidazole alkaloids are a class of marine natural products known for their complex structures and biological activities. A notable example is Dibromoagelaspongin. Published total syntheses of the core of this molecule have been achieved through biomimetic approaches. However, these syntheses explicitly utilize 5-aminopentan-1-ol as the starting material, not this compound. nih.gov The linear five-carbon chain of 5-aminopentan-1-ol is crucial for forming one of the heterocyclic rings in the final tetracyclic structure. The branched structure of this compound would not yield the correct molecular skeleton.

Piperidine-Containing Compounds

The piperidine (B6355638) ring is a ubiquitous scaffold in pharmaceuticals and natural products. nih.gov Its synthesis can be achieved through various methods, including the catalytic hydrogenation of pyridine (B92270) derivatives, reductive amination of glutaraldehyde (B144438), or the cyclization of 1,5-difunctionalized aliphatic chains. organic-chemistry.orgdtic.mil N-heterocyclization of primary amines with diols can also yield piperidines. organic-chemistry.org

While amino alcohols can be precursors to piperidines, a direct, one-step cyclization of this compound to a simple piperidine is not straightforward. Such a transformation would require significant functional group manipulation to create the necessary 1,5-relationship between the amine and a suitable electrophilic carbon. The scientific literature does not highlight this compound as a common starting material for piperidine synthesis.

Lactam Cores

Lactams (cyclic amides) are fundamental structures in chemistry, most famously represented by the β-lactam core of penicillin antibiotics. Synthesis of lactams varies by ring size. β-Lactams are often formed via the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine. nih.gov Larger γ- and δ-lactams can be synthesized by the cyclization of the corresponding γ- and δ-amino acids. nih.gov

A direct application of this compound in these classical lactam syntheses is not described. To be used as a precursor, it would first need to be converted into a suitable amino acid through oxidation of the primary alcohol, a multi-step process.

Desferrioxamine B

Desferrioxamine B is a bacterial siderophore used clinically as an iron-chelating agent for the treatment of iron overload. researchgate.net Its structure is a linear polyamine containing three hydroxamic acid groups. The total synthesis of Desferrioxamine B has been well-established. The key building block for this molecule is derived from 1,5-diaminopentane (cadaverine), which is itself produced from precursors like 5-aminopentan-1-ol . nih.govacs.org

Multiple, detailed synthetic routes confirm that 5-aminopentan-1-ol is the correct C5 amino alcohol precursor. nih.govacs.orggoogle.com The use of this compound in a synthesis of Desferrioxamine B is not supported by the chemical literature and would result in an incorrect, branched isomeric structure.

Application in Combinatorial Chemistry and Library Creation